molecular formula C13H16O2 B1323601 3-(3-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 731772-88-6

3-(3-Carboethoxyphenyl)-2-methyl-1-propene

Cat. No. B1323601
M. Wt: 204.26 g/mol
InChI Key: WRSPUSPYGVMZKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves halogenation, as seen in the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved through electrooxidative double ene-type chlorination . Another example

Scientific Research Applications

Electrochemical Synthesis from Alkenes

Electrochemical reductive coupling reactions between alkenes and CO2 can be used to synthesize various carboxylic acids. For instance, propene can yield products like 2-methyl-butanedioic acid and 3-butenoic acid through this method, showing the potential for derivatives of 3-(3-Carboethoxyphenyl)-2-methyl-1-propene in similar reactions (Bringmann & Dinjus, 2001).

Catalysis in Methylation Reactions

Methylation of ethene with methanol over specific zeolites can lead to the efficient production of propene. This suggests that compounds like 3-(3-Carboethoxyphenyl)-2-methyl-1-propene could be relevant in catalytic processes for olefin production, especially with weak acid catalysts (Zhu et al., 2008).

Polymerization Applications

The polymerization of olefins with bulky substituents, like adamantane, can be influenced by compounds similar to 3-(3-Carboethoxyphenyl)-2-methyl-1-propene. The study of the homopolymerization of such monomers and their copolymerization with other olefins can reveal insights into solubility and glass transition temperatures of the resulting polymers (Reenen, Mathias, & Coetzee, 2004).

Copolymer Elastomers

Investigations into the copolymerization of propene with ethene have shown that specific catalysts can influence the molecular weight and microstructure of the resulting copolymers. This kind of research could be relevant for exploring the polymerization behavior of 3-(3-Carboethoxyphenyl)-2-methyl-1-propene (Voegelé, Troll, & Rieger, 2002).

Methanol Conversion to Propene

The conversion of methanol to propene over specific catalysts is a significant area of study. The reaction pathways and mechanisms involved in this process could be relevant for understanding how 3-(3-Carboethoxyphenyl)-2-methyl-1-propene might behave in similar chemical environments (Wu et al., 2011).

properties

IUPAC Name

ethyl 3-(2-methylprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-6-11(9-12)8-10(2)3/h5-7,9H,2,4,8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPUSPYGVMZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641156
Record name Ethyl 3-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboethoxyphenyl)-2-methyl-1-propene

CAS RN

731772-88-6
Record name Ethyl 3-(2-methyl-2-propen-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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